N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide
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Overview
Description
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is a complex organic compound that features a benzodioxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzodioxepin ring system can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepin-7-amine: A precursor in the synthesis of the target compound.
Benzoyl chloride: Used in the synthesis of various benzamide derivatives.
Coumarin derivatives: Similar in structure and often used in medicinal chemistry.
Uniqueness
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is unique due to its specific combination of a benzodioxepin ring with a benzamide moiety
Properties
Molecular Formula |
C18H19NO3 |
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Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide |
InChI |
InChI=1S/C18H19NO3/c1-13-10-16-17(22-9-5-8-21-16)11-15(13)12-19-18(20)14-6-3-2-4-7-14/h2-4,6-7,10-11H,5,8-9,12H2,1H3,(H,19,20) |
InChI Key |
QJPOIGVGBXAHTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1CNC(=O)C3=CC=CC=C3)OCCCO2 |
Origin of Product |
United States |
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